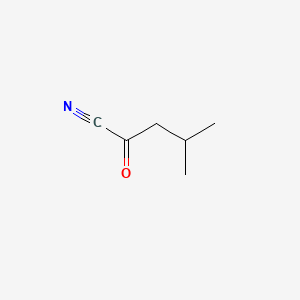![molecular formula C10H9N3O6S B11998746 Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate CAS No. 52980-64-0](/img/structure/B11998746.png)
Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitro group and the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate typically involves the reaction of 5-nitrofurfural with acetaldehyde in the presence of a secondary amine. This reaction is carried out in an aliphatic carboxylic acid with 2 to 4 carbon atoms, such as acetic acid, at temperatures ranging from -10°C to 90°C . The resulting intermediate, β-(5-nitro-2-furyl)acrolein, is then further reacted with thiourea and ethyl chloroacetate under controlled conditions to yield the final product.
Industrial Production Methods
On an industrial scale, the production of ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate follows similar synthetic routes but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Reduction: The compound can be reduced to form corresponding alcohols and amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group and the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, bromine for halogenation, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include amino derivatives, alcohols, and substituted thiadiazoles, which have significant applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate involves the red-ox biotransformation of the nitro group to a hydroxylamino group . This transformation generates reactive intermediates that can interact with cellular macromolecules, leading to the inhibition of essential biological processes. The compound targets various molecular pathways, including DNA synthesis and repair, protein synthesis, and cellular respiration.
Comparación Con Compuestos Similares
Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate is unique due to its combination of a nitrofuryl group and a thiadiazole ring. Similar compounds include:
5-nitrofurfural: A precursor in the synthesis of nitrofuran derivatives.
5-nitro-2-furylacrolein: An intermediate in the synthesis of various nitrofuran compounds.
Nitrofurantoin: An antibacterial agent used to treat urinary tract infections.
These compounds share similar structural features but differ in their specific biological activities and applications.
Propiedades
Número CAS |
52980-64-0 |
|---|---|
Fórmula molecular |
C10H9N3O6S |
Peso molecular |
299.26 g/mol |
Nombre IUPAC |
ethyl 2-[5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3-yl]acetate |
InChI |
InChI=1S/C10H9N3O6S/c1-2-18-8(14)5-12-10(15)20-9(11-12)6-3-4-7(19-6)13(16)17/h3-4H,2,5H2,1H3 |
Clave InChI |
YWVDILPFGWJRCW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=O)SC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride](/img/structure/B11998677.png)



![4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11998698.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998704.png)
![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)
![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)

![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)
![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)

